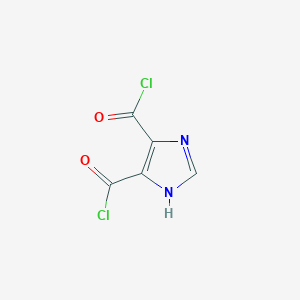

1H-Imidazole-4,5-dicarbonyl dichloride

Description

Structure

3D Structure

Properties

IUPAC Name |

1H-imidazole-4,5-dicarbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Cl2N2O2/c6-4(10)2-3(5(7)11)9-1-8-2/h1H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKFGGOYAMHRBBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(N1)C(=O)Cl)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50574029 | |

| Record name | 1H-Imidazole-4,5-dicarbonyl dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50574029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59399-36-9 | |

| Record name | 1H-Imidazole-4,5-dicarbonyl dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50574029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursors of 1h Imidazole 4,5 Dicarbonyl Dichloride

Preparation from 1H-Imidazole-4,5-dicarboxylic Acid

The most direct and commonly cited method for preparing 1H-Imidazole-4,5-dicarbonyl dichloride is through the conversion of 1H-Imidazole-4,5-dicarboxylic acid. This process involves the replacement of the hydroxyl groups of the carboxylic acids with chloride atoms, a standard transformation in organic synthesis. libretexts.org

The conversion of carboxylic acids to acyl chlorides is efficiently achieved using halogenating agents, with thionyl chloride (SOCl₂) being a widely used reagent for this purpose. researchgate.net The reaction of 1H-Imidazole-4,5-dicarboxylic acid with thionyl chloride exemplifies this process. In a typical procedure, the dicarboxylic acid is suspended in an inert solvent like toluene (B28343). kuleuven.be The addition of thionyl chloride, often with a catalytic amount of N,N-dimethylformamide (DMF), initiates the conversion. kuleuven.be

The mechanism involves the carboxylic acid's hydroxyl group acting as a nucleophile, attacking the sulfur atom of thionyl chloride. libretexts.org This forms a chlorosulfite intermediate, which is a much better leaving group than the original hydroxyl group. A subsequent nucleophilic attack by the chloride ion on the carbonyl carbon leads to the formation of the acyl chloride. libretexts.orgmasterorganicchemistry.com The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases that can be easily removed from the reaction mixture, driving the reaction to completion. masterorganicchemistry.com

The efficiency of the synthesis of this compound is dependent on carefully controlled reaction conditions. Key parameters that can be optimized include temperature, reaction time, and the choice of solvent and catalyst.

In a documented synthesis, the reaction mixture of 1H-Imidazole-4,5-dicarboxylic acid, thionyl chloride, and catalytic DMF in toluene is heated to reflux for an extended period, such as 16 hours. kuleuven.be This elevated temperature ensures the reaction proceeds at a reasonable rate and helps in the removal of the gaseous byproducts. researchgate.net Following the reaction, the mixture is cooled, and the solid product can be collected by filtration. This procedure has been reported to yield the crude product in high yield, around 95%. kuleuven.be The product is then washed with a non-reactive solvent, like toluene, to remove residual reagents before being dried under a vacuum. kuleuven.be

| Parameter | Condition | Purpose | Reference |

|---|---|---|---|

| Starting Material | 1H-Imidazole-4,5-dicarboxylic acid | The precursor molecule providing the imidazole (B134444) core and carboxyl groups. | kuleuven.be |

| Halogenating Reagent | Thionyl chloride (SOCl₂) | Converts carboxylic acid groups to acyl chloride groups. | kuleuven.be |

| Solvent | Toluene | Provides an inert medium for the reaction. | kuleuven.be |

| Catalyst | N,N-dimethylformamide (DMF) | Accelerates the conversion to the acyl chloride. | kuleuven.be |

| Temperature | Reflux | Increases reaction rate and facilitates removal of gaseous byproducts (SO₂, HCl). | kuleuven.be |

| Reaction Time | 16 hours | Ensures the reaction proceeds to completion. | kuleuven.be |

| Work-up | Cooling, vacuum filtration, washing with toluene, vacuum drying. | Isolates and purifies the crude product. | kuleuven.be |

| Reported Yield | ~95% (crude) | Indicates the efficiency of the described method. | kuleuven.be |

Exploration of Alternative Synthetic Pathways

While the halogenation of 1H-Imidazole-4,5-dicarboxylic acid is the most direct route, other methods for forming acyl chlorides from carboxylic acids exist in principle, such as using oxalyl chloride or phosphorus pentachloride (PCl₅). masterorganicchemistry.com However, specific documented alternative pathways for the synthesis of this compound are not prevalent in the reviewed literature. The synthesis of the imidazole ring itself offers a wide variety of pathways, but these typically yield imidazole derivatives that would still require subsequent conversion of carboxyl groups to acyl chlorides. researchgate.net Therefore, the preparation from the dicarboxylic acid remains the primary and most practical approach.

Green Chemistry Approaches in Dichloride Synthesis and Related Imidazoles

The synthesis of a highly reactive compound like this compound inherently involves hazardous reagents like thionyl chloride, which poses challenges for a "green" approach. However, significant progress has been made in applying green chemistry principles to the synthesis of the core imidazole heterocycle and its derivatives, focusing on reducing waste, avoiding hazardous solvents, and using catalytic methods.

A key aspect of green chemistry is the reduction or elimination of volatile organic solvents. Several methods have been developed for the synthesis of imidazole derivatives under solvent-free conditions. asianpubs.orgresearchgate.net These one-pot procedures often involve heating a mixture of reactants in the absence of any solvent, which can lead to high yields, easier setup, and milder reaction conditions compared to classical methods. asianpubs.org For example, the four-component cyclocondensation of a 1,2-diketone, an aldehyde, a primary amine, and ammonium (B1175870) acetate (B1210297) can be performed without a solvent to produce tetrasubstituted imidazoles. ias.ac.in

In addition to solvent-free approaches, the use of environmentally benign media is a growing area of research. Water has been explored as a green solvent for the synthesis of some imidazole derivatives. wjbphs.com Ionic liquids (ILs) have also gained attention as green catalytic systems and solvents for imidazole synthesis, offering benefits such as high yields, reduced reaction times, and high atom economy. tandfonline.com

The development of efficient and recyclable catalysts is a cornerstone of sustainable chemical production. For the synthesis of imidazole derivatives, a wide range of catalytic systems has been explored.

Heterogeneous Catalysts: Solid-supported catalysts are particularly attractive because they can be easily separated from the reaction mixture and reused, minimizing waste. Examples include:

Antimony trichloride (B1173362) on silica (B1680970) gel (SbCl₃/SiO₂): This system efficiently catalyzes the four-component synthesis of tetrasubstituted imidazoles under solvent-free conditions. ias.ac.in

Silica-supported catalysts: Various metals and acids supported on silica, such as TiCl₃-SiO₂, SiO₂-Cu₂O, MoO₃-SiO₂, and H₂SO₄-SiO₂, have been employed for the synthesis of substituted imidazoles. nih.gov

Magnetic Nanoparticles: Iron oxide nanoparticles (Fe₃O₄) functionalized with a bipyridinium nanocomposite have been used as a reusable catalyst for the solvent-free synthesis of 1,2,4,5-tetrasubstituted imidazoles. nih.gov

Homogeneous and Other Catalytic Systems:

Fluoroboric Acid-Derived Catalysts: Systems like HBF₄–SiO₂ and metal tetrafluoroborates (e.g., Zn(BF₄)₂) have proven effective for both three-component and four-component reactions to form tri- and tetrasubstituted imidazoles. rsc.org The solid-supported HBF₄–SiO₂ catalyst is recyclable for several consecutive uses without significant loss of activity. rsc.org

Ionic Liquids: Certain ionic liquids can act as both the solvent and the catalyst, facilitating multicomponent reactions under green conditions. tandfonline.com

Metal-Free Catalysis: The use of ionic organic solids (IOS) as metal-free heterogeneous catalysts has been studied, for instance, in the allylation of indoles, showcasing a move towards more sustainable catalytic cycles. unirioja.es

These green approaches, while not directly applicable to the final conversion step to the dicarbonyl dichloride, are crucial for the sustainable production of the necessary imidazole precursors.

| Catalyst System | Reaction Type | Key Advantages | Reference |

|---|---|---|---|

| SbCl₃/SiO₂ | Four-component cyclocondensation | Heterogeneous, solvent-free conditions, reusable catalyst. | ias.ac.in |

| Fe₃O₄@SiO₂/BNC | Four-component condensation | Magnetic catalyst (easy separation), reusable, solvent-free. | nih.gov |

| HBF₄–SiO₂ | Three- and four-component reactions | Highly effective, recyclable solid acid catalyst. | rsc.org |

| Ionic Liquids (ILs) | Multicomponent reactions | Act as both catalyst and green solvent, high atom economy. | tandfonline.com |

| TiCl₃-SiO₂ | Multicomponent reactions | Recyclable solid-supported catalyst, avoids toxic metal contamination. | nih.gov |

| MoO₃-SiO₂ | One-pot cyclocondensation | Ecologically safe, clean reactions, reusable. | nih.gov |

Chemical Reactivity and Reaction Mechanisms of 1h Imidazole 4,5 Dicarbonyl Dichloride

Nucleophilic Acyl Substitution Reactions

The primary mode of reaction for 1H-imidazole-4,5-dicarbonyl dichloride is nucleophilic acyl substitution. The chlorine atoms are excellent leaving groups, facilitating the attack of nucleophiles on the carbonyl carbons. This reactivity is the basis for the synthesis of a wide array of derivatives, including diesters, diamides, and dicarboxamides.

Formation of Diesters

While direct experimental details for the synthesis of diesters from this compound are not extensively documented in the reviewed literature, the reaction is chemically plausible and analogous to the formation of other dicarboxylic acid esters from their corresponding diacid chlorides. The reaction would involve the treatment of the dichloride with an alcohol, typically in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct.

General Reaction Scheme:

The reaction mechanism would proceed through a standard nucleophilic acyl substitution pathway for each carbonyl chloride group. The alcohol acts as the nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent elimination of the chloride ion and deprotonation of the oxonium ion by the base yields the ester.

Table 1: Plausible Reaction Conditions for Diester Formation

| Nucleophile (Alcohol) | Base | Solvent | Probable Product |

| Methanol | Pyridine (B92270) | Dichloromethane | Dimethyl 1H-imidazole-4,5-dicarboxylate |

| Ethanol | Triethylamine | Tetrahydrofuran (B95107) | Diethyl 1H-imidazole-4,5-dicarboxylate |

| Isopropanol | N,N-Diisopropylethylamine | Acetonitrile | Diisopropyl 1H-imidazole-4,5-dicarboxylate |

Synthesis of Diamides and Dicarboxamides

The reaction of this compound with primary and secondary amines is a well-established method for the synthesis of a diverse range of 1H-imidazole-4,5-diamides and dicarboxamides. These compounds are of significant interest in medicinal chemistry. The high reactivity of the acid chloride allows for the facile formation of the amide bonds.

The synthesis of dissymmetrically disubstituted imidazole-4,5-dicarboxamides often proceeds through intermediates derived from the diacid. For instance, the imidazole-4,5-dicarboxylic acid scaffold can be readily derivatized with amines to yield these dicarboxamides. nih.gov The reaction of the corresponding diacid chloride with amino acid esters and alkanamines has been utilized in the parallel synthesis of libraries of these compounds. nih.gov

Research Findings:

A general procedure for the synthesis of dissymmetrically disubstituted imidazole-4,5-dicarboxamides involves the reaction of the corresponding diacid chloride with an amine. The imidazole-4,5-dicarboxylic acid scaffold is readily derivatized with amino acid esters and alkanamines to afford compounds with intramolecularly hydrogen-bonded conformations. nih.gov

Table 2: Examples of Synthesized 1H-Imidazole-4,5-dicarboxamides

| Amine Nucleophile | Product | Reference |

| Amino acid esters and alkanamines | Dissymmetrically disubstituted imidazole-4,5-dicarboxamides | nih.gov |

| Primary alkanamides | Dissymmetrically disubstituted imidazole-4,5-dicarboxamides | nih.gov |

| Anilines and alkanamines or amino acid esters | Dissymmetrically disubstituted imidazole-4,5-dicarboxamides | nih.gov |

| Amino acid esters and alkanediamines | bis-Imidazole-4,5-dicarboxamides | nih.gov |

Anhydride (B1165640) Formation and Reactivity

Cyclocondensation Reactions

This compound is a valuable precursor for the synthesis of fused heterocyclic systems through cyclocondensation reactions. The two adjacent electrophilic centers can react with bifunctional nucleophiles to form new rings fused to the imidazole (B134444) core. For example, reaction with ortho-diamines, ortho-aminophenols, or ortho-aminothiols could lead to the formation of imidazo[4,5-f]quinoxalines, imidazo[4,5-f]benzoxazoles, or imidazo[4,5-f]benzothiazoles, respectively.

While specific examples utilizing this compound were not prominently featured in the search results, the synthesis of fused imidazoles from ortho-diamines and aldehydes is a well-known synthetic strategy. This suggests that the diacid chloride would be a highly effective electrophilic partner in such cyclizations.

Mechanistic Investigations of Reaction Pathways

Detailed mechanistic studies specifically on the reaction pathways of this compound are not extensively reported. However, the reactions are expected to follow well-established mechanisms for nucleophilic acyl substitution. The reaction would proceed through a tetrahedral intermediate formed by the attack of the nucleophile on the carbonyl carbon, followed by the expulsion of the chloride ion.

For cyclocondensation reactions, the mechanism would involve a two-step process. The first step is the formation of a mono-amide (or ester/thioester) intermediate, followed by an intramolecular nucleophilic attack of the second nucleophilic group onto the remaining carbonyl chloride, leading to ring closure.

Considerations for Controlling Selectivity in Multi-functionalized Imidazoles

Controlling selectivity in reactions involving multi-functionalized imidazoles like this compound is a critical aspect of their synthetic utility. When reacting with a non-symmetrical bifunctional nucleophile, or when using a sub-stoichiometric amount of a nucleophile, the two carbonyl chloride groups may exhibit different reactivities, leading to the potential for regioselective reactions.

Factors that can influence selectivity include:

Electronic Effects: The electronic nature of the imidazole ring and any substituents can influence the electrophilicity of the two carbonyl carbons differently.

Steric Hindrance: The steric environment around each carbonyl group can affect the accessibility to incoming nucleophiles.

Reaction Conditions: Temperature, solvent, and the nature of the base used can all play a role in controlling the selectivity of the reaction.

For instance, in the synthesis of dissymmetrically disubstituted imidazole-4,5-dicarboxamides, a stepwise approach is often employed. One carbonyl group is first reacted with one amine, and the resulting mono-substituted intermediate is then reacted with a different amine. This allows for precise control over the final substitution pattern. The development of methods for the regioselective sequential arylation of C-H bonds in the imidazole ring highlights the importance and feasibility of controlling selectivity in imidazole chemistry. acs.org

Derivatization Strategies and Functionalization of 1h Imidazole 4,5 Dicarbonyl Dichloride

Synthesis of Imidazole-4,5-dicarboxamide Derivatives

The reaction of 1H-Imidazole-4,5-dicarbonyl dichloride, often generated in situ from imidazole-4,5-dicarboxylic acid and a chlorinating agent like thionyl chloride, with primary or secondary amines is a direct route to imidazole-4,5-dicarboxamides (I45DCs). acs.orgnih.gov The nature of the final product—whether symmetrically or dissymmetrically substituted—depends on the reaction strategy and the amines used. These compounds are recognized as valuable small molecules for identifying lead structures in drug discovery. acs.orgnih.gov

Symmetrically substituted N,N'-disubstituted imidazole-4,5-dicarboxamides are synthesized by reacting the parent dicarbonyl dichloride with two or more equivalents of a single amine. This approach ensures that both acyl chloride groups are functionalized with the same substituent.

A common synthetic route involves the reaction of a pyrazine (B50134) intermediate, derived from imidazole-4,5-dicarboxylic acid, with amino acid esters. acs.org For instance, amino acid ester hydrochlorides or tosylate salts can react with the reactive functionalities of the imidazole (B134444) precursor in a solvent like tetrahydrofuran (B95107) (THF) to yield symmetrically disubstituted I45DCs. acs.org This method has been effectively used to create a series of symmetric bis(imidazole-4,5-dicarboxamides) bearing various amino acid esters. nih.gov These molecules have been explored for their potential to inhibit protein-protein interactions, a key area in biochemical tool development and clinical research. acs.org

| Reactant 1 | Reactant 2 (Amine) | Product Type | Reference |

| This compound precursor | Single Amino Acid Ester | Symmetrical bis-I45DC | acs.org |

| This compound precursor | Single Primary Amine | Symmetrical I45DC | acs.org |

This table summarizes the general reactants for the synthesis of symmetrically substituted dicarboxamides.

The synthesis of dissymmetrically substituted dicarboxamides, where the two amide groups bear different substituents, requires a more controlled, stepwise approach. These compounds are of particular interest as they allow for finer tuning of molecular properties. nih.gov An improved synthetic method involves transforming imidazole-4,5-dicarboxylic acid into dissymmetrically disubstituted I45DCs in four steps with a minimum yield of 51%, which is a significant improvement over previous five-step methods. acs.orgnih.gov

The key to creating dissymmetry is modulating the reactivity of the two electrophilic sites. One strategy involves converting the initial diacid dichloride to an intermediate where the two reactive sites have different leaving groups. For example, reacting the diacid dichloride with phenol (B47542) can create an intermediate with one acyl imidazole bond and one acid chloride, allowing for sequential addition of two different primary amines. acs.org This controlled reactivity is crucial to avoid the formation of a mixture of symmetrically substituted byproducts. acs.org This approach has been successfully employed to synthesize libraries of dissymmetric I45DCs for biological screening. nih.gov

| Intermediate Type | Step 1 Nucleophile | Step 2 Nucleophile | Product Type | Reference |

| Pyrazine diacid dichloride | Phenol, then Amine 1 | Amine 2 | Dissymmetrical I45DC | acs.org |

| Imidazole phenyl ester-carboxamide | Amine 1 | Amine 2 | Dissymmetrical I45DC | nih.gov |

This table outlines strategies for synthesizing dissymmetrically substituted dicarboxamides.

The imidazole-4,5-dicarboxylic acid scaffold is readily derivatized with a diverse range of nucleophiles, including complex amino acid esters and alkanamines, to produce libraries of compounds for high-throughput screening. nih.gov A library of 126 dissymmetrically disubstituted imidazole-4,5-dicarboxamides featuring both amino acid ester and alkanamide substituents has been prepared through parallel synthesis. nih.gov

The synthetic strategy for these complex derivatives often builds upon the methods for dissymmetric synthesis. For example, a pyrazine diacid chloride intermediate can be reacted with an amino acid ester, followed by the addition of a primary alkanamine to yield the final dissymmetric product. nih.gov The resulting dicarboxamides, which contain an N-H bond from the primary amine or amino acid ester, can form a strong intramolecular hydrogen bond. This conformational constraint makes the molecule a mimic of substituted purines, suggesting potential applications as kinase inhibitors that compete for the ATP binding site. nih.gov

Application in Polymer Synthesis

The difunctional nature of this compound makes it a suitable monomer for step-growth polymerization. Its reaction with other difunctional monomers, such as diamines or diols, can lead to the formation of high-performance polymers like polyamides and polyimides, where the imidazole ring is incorporated into the polymer backbone.

Imidazole-based polyamides, or poly(imidazoleamides), can be synthesized by the polycondensation reaction of this compound with various diamines. umich.edu The reaction typically proceeds in amide solvents such as hexamethyl phosphoramide, often with a base like pyridine (B92270) to neutralize the HCl byproduct. umich.edu This process links the monomer units via amide bonds, creating a linear polymer chain that incorporates the thermally stable and rigid imidazole nucleus. The properties of the resulting polyamide can be tailored by varying the structure of the diamine co-monomer. The synthesis of copolyamides is also possible by using a regioisomeric mixture of the acid chlorides. umich.edu

While the direct use of this compound for polyimide synthesis is less common, the imidazole core is a key component in novel high-performance polyimides. researchgate.netresearchgate.net In these syntheses, imidazole-containing diamines are typically used as the monomer. These diamines are then polymerized with tetracarboxylic dianhydrides through a two-step process involving the formation of a poly(amic acid) precursor, followed by thermal or chemical imidization to yield the final polyimide. researchgate.net

These imidazole-based polyimides often exhibit desirable properties such as excellent thermal stability, good solubility in organic solvents, low dielectric constants, and optical transparency. researchgate.netresearchgate.net For instance, a series of fluorescent polyimides were prepared by polymerizing tetra-substituted imidazole diamines with various tetracarboxylic dianhydrides. researchgate.net Similarly, novel fluorinated polyimides with high thermal stability and good flame retardancy have been synthesized from imidazole-containing diamine monomers. researchgate.net These characteristics make them promising materials for applications in microelectronics and aerospace industries.

Development of Novel Polymer Architectures for Specific Applications

The imidazole ring is a significant functional group in nature and synthetic chemistry, offering unique biophysical interactions such as hydrogen bonding. researchgate.netelsevierpure.com Polymers containing imidazole and its derivatives are explored for a variety of applications in material science and biology. researchgate.netelsevierpure.comresearchgate.net The dicarbonyl dichloride functional groups of this compound serve as highly reactive handles for polymerization reactions, particularly through polycondensation.

By reacting with difunctional monomers such as diamines or diols, novel polymer architectures like polyamides and polyesters can be synthesized. These polymers incorporate the imidazole core directly into the polymer backbone, imparting the characteristic properties of the imidazole moiety to the entire macromolecule. The resulting materials can be designed for specific applications:

Functional Materials: Imidazole-containing polymers are utilized as functional materials in organic electroluminescent devices (OLEDs) and as essential ligands in coordination chemistry. researchgate.netnih.gov

Biomaterials: The ability of the imidazole ring to engage in hydrogen bonding makes these polymers suitable for biomedical applications, including the development of hydrogels and materials that can interact with biological molecules like proteins and DNA. researchgate.netelsevierpure.com

Separation and Extraction: Imidazolium salts, derived from imidazole, are used to create polyelectrolyte brushes on surfaces and to extract metal ions from aqueous solutions. researchgate.netelsevierpure.com

The design of these polymers can be tailored by selecting specific co-monomers to control properties such as solubility, thermal stability, and mechanical strength, thus creating advanced materials for targeted industrial and therapeutic uses. nih.govnih.gov

Table 1: Potential Polymer Architectures from this compound and Their Applications

| Polymer Type | Co-monomer | Key Properties | Potential Applications |

|---|---|---|---|

| Polyamide | Aliphatic or Aromatic Diamines | High thermal stability, mechanical strength, hydrogen bonding capabilities. | High-performance fibers, specialty engineering plastics, membranes. |

| Polyester | Aliphatic or Aromatic Diols | Good mechanical properties, potential for biodegradability (with specific diols). | Specialty resins, coatings, biomedical materials. |

| Poly(amide-imide) | Amino-phenols or Amino-acids | Excellent thermal resistance, chemical resistance, good mechanical properties. | Wire coatings, high-temperature adhesives, aerospace components. |

Functionalization for Supramolecular Assemblies and Coordination Chemistry

This compound and its parent dicarboxylic acid are exceptional candidates for building complex supramolecular structures and coordination compounds. The parent molecule, 1H-imidazole-4,5-dicarboxylic acid (H3IMDC), is a multifunctional ligand with six potential donor atoms: two nitrogen atoms in the imidazole ring and four oxygen atoms from the carboxylate groups. researchgate.net This versatility allows it to bind to metal ions in various ways, making it a powerful tool in coordination chemistry. researchgate.net

The functional groups facilitate the formation of non-covalent interactions, such as hydrogen bonding and metal coordination, which are the driving forces for self-assembly into larger, well-defined architectures. These ordered assemblies are at the heart of supramolecular chemistry and are essential for creating functional materials like metal-organic frameworks (MOFs). researchgate.net

Ligand Design for Metal-Organic Frameworks (MOFs)

Metal-organic frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. The derivative 1H-imidazole-4,5-dicarboxylic acid and related structures are highly effective ligands for MOF synthesis due to their rigid structure and multiple coordination sites. acs.orgglobethesis.com The imidazole-dicarboxylate ligand can be deprotonated to varying degrees and can coordinate to metal ions in multiple modes, leading to a rich diversity of network topologies (1D, 2D, and 3D). researchgate.netacs.orgrsc.org

Researchers have successfully synthesized a variety of MOFs using imidazole-dicarboxylate ligands with different metal ions, including cadmium (Cd), manganese (Mn), zinc (Zn), lead (Pb), and strontium (Sr). acs.orgrsc.orgrsc.orgresearchgate.net The specific structure and properties of the resulting MOF are influenced by factors such as the choice of metal ion and the synthesis conditions. rhhz.net These materials exhibit promising properties for various applications:

Gas Storage and Separation: The porous nature of these MOFs makes them suitable for storing gases like carbon dioxide. mdpi.com

Luminescence: Many MOFs synthesized from these ligands exhibit strong fluorescent properties, suggesting applications in chemical sensing and optoelectronics. rsc.orgresearchgate.net

Proton Conduction: Certain imidazole-based MOFs have shown potential as proton-conductive materials, which is relevant for fuel cell technologies. rsc.org

Catalysis: The defined pore structure and accessible metal sites can be utilized for catalytic applications. researchgate.net

Table 2: Examples of MOFs Synthesized with Imidazole-Dicarboxylate Ligands

| MOF Designation | Metal Ion(s) | Ligand | Dimensionality | Key Finding / Property | Reference |

|---|---|---|---|---|---|

| [Zn5(L)2(HL)2(DMF)4]n | Zinc (Zn) | 4,5-imidazoledicarboxylic acid | 3D | Novel framework with a rare four-fold helical structure and strong fluorescent emission. | researchgate.net |

| [Cd2(μ2-HPhIDC)2(phen)2] | Cadmium (Cd) | 2-phenyl-1H-imidazole-4,5-dicarboxylic acid | 1D | Infinite chain structure with photoluminescent properties. | rsc.org |

| {[Mn(HEIDC)(4,4′-bipy)0.5(H2O)]·H2O}n | Manganese (Mn) | 2-ethyl-1H-imidazole-4,5-dicarboxylic acid | 2D | 2D sheet structure composed of alternating helical chains. | acs.org |

| {[Cd(o-CPH2IDC)(4,4′-bipy)0.5(H2O)2]·3H2O}n | Cadmium (Cd) | 2-(2-carboxyphenyl)-4,5-imidazole dicarboxylic acid | N/A | Highly water-stable MOF with temperature- and humidity-dependent proton conductivity. | rsc.org |

Surface Functionalization (e.g., Nanoparticles)

The functional groups of this compound and its derivatives allow for the covalent or non-covalent attachment of the molecule to the surfaces of various materials, including nanoparticles. This surface modification imparts new functionalities to the base material. The imidazole nitrogen atoms and carboxyl groups can act as strong anchoring points to the surface of metal or metal oxide nanoparticles. nih.gov

Sensor Development: Silver nanoparticles (AgNPs) functionalized with 1H-imidazole-4,5-dicarboxylic acid (IDCA) have been developed as dual colorimetric sensors. nih.gov The functionalized nanoparticles exhibit a color change upon binding with specific targets, enabling the detection of zinc ions (Zn²⁺) and the amino acid homocysteine. nih.gov

Enhanced Catalysis: A hybrid catalyst was created by covalently grafting an iron-imidazole complex onto magnetic core-shell nanoparticles. researchgate.netrsc.org This approach combines the catalytic activity of the molecular complex with the high surface area and magnetic recoverability of the nanoparticles, resulting in a robust and reusable catalyst for hydrogen production. researchgate.netrsc.org

Corrosion Inhibition and Protection: Imidazole compounds are known to form protective films on metal surfaces. mdpi.comkfupm.edu.sa Copper nanoparticles coated with imidazole derivatives show significantly improved resistance to oxidation, which is crucial for applications in conductive pastes and electronics. mdpi.com

Table 3: Research Findings on Surface Functionalization with Imidazole-Dicarboxylate Derivatives

| Nanoparticle Material | Functionalizing Molecule | Method of Functionalization | Application | Reference |

|---|---|---|---|---|

| Silver (Ag) | 1H-imidazole-4,5-dicarboxylic acid (IDCA) | Surface modification via N atom of the imidazole ring. | Dual colorimetric sensor for Zn²⁺ and homocysteine. | nih.gov |

| Magnetic {Fe@Graphitized C} | {Fe²⁺–Imidazole} complex | Covalent grafting onto the graphitized carbon shell. | Robust, magnetically recoverable catalyst for H₂ production. | researchgate.netrsc.org |

| Copper (Cu) | Imidazole compounds (e.g., benzimidazole) | Complexation reaction to form a protective film. | Improved oxidation resistance for sintering applications. | mdpi.com |

Computational Chemistry and Theoretical Studies on 1h Imidazole 4,5 Dicarbonyl Dichloride and Its Derivatives

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to modern computational chemistry. DFT methods are celebrated for their balance of accuracy and computational cost, making them ideal for studying a wide range of molecular systems. These calculations allow for the determination of various molecular properties, including optimized geometries, electronic structures, and charge distributions. For imidazole (B134444) derivatives, DFT has been widely used to provide a detailed understanding of their chemical nature.

The first step in most computational studies is to determine the most stable three-dimensional structure of a molecule, a process known as geometry optimization. This involves finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. For derivatives of 1H-Imidazole-4,5-dicarbonyl dichloride, geometry optimization reveals crucial information about bond lengths, bond angles, and dihedral angles.

Table 1: Illustrative Optimized Geometrical Parameters for an Imidazole Core (Based on DFT Calculations of Derivatives)

| Parameter | Bond Length (Å) | Bond Angle (°) |

| N1-C2 | 1.37 | N1-C2-N3 |

| C2-N3 | 1.32 | C2-N3-C4 |

| N3-C4 | 1.38 | N3-C4-C5 |

| C4-C5 | 1.37 | C4-C5-N1 |

| C5-N1 | 1.37 | C5-N1-C2 |

Note: These are representative values for the imidazole ring and will vary slightly depending on the substituents.

The electronic structure of a molecule governs its reactivity. A key aspect of this is the analysis of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital to which an electron is most likely to be accepted. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. irjweb.com A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more prone to chemical reactions. irjweb.com

For imidazole derivatives, the HOMO is typically distributed over the electron-rich imidazole ring, while the LUMO is often located on the substituents. In the case of this compound, the electron-withdrawing carbonyl chloride groups would be expected to significantly influence the energy and distribution of the LUMO.

Table 2: Representative Frontier Molecular Orbital Energies for Imidazole Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Imidazole Derivative A | -6.30 | -1.81 | 4.49 |

| Imidazole Derivative B | -5.61 | -1.74 | 3.87 |

Note: These values are illustrative and are based on data from various imidazole derivatives. The actual values for this compound would be influenced by the strongly electron-withdrawing dicarbonyl dichloride groups.

The distribution of electron density within a molecule is not uniform, leading to regions that are electron-rich and electron-poor. This charge distribution can be quantified through various methods, such as Mulliken population analysis. The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution. MEP maps are color-coded, with red indicating regions of high electron density (negative potential), which are susceptible to electrophilic attack, and blue indicating regions of low electron density (positive potential), which are prone to nucleophilic attack.

For an imidazole derivative, the nitrogen atoms of the imidazole ring are typically electron-rich, while the hydrogen atom attached to the nitrogen is electron-poor. researchgate.net In this compound, the carbonyl carbons and the chlorine atoms would be expected to be highly electrophilic sites.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the pathways of chemical reactions. By mapping the potential energy surface, chemists can identify transition states, intermediates, and the activation energies associated with different reaction steps. This provides a detailed, step-by-step understanding of how a reaction proceeds.

For acyl imidazoles, a common reaction is hydrolysis. Computational studies can model the nucleophilic attack of a water molecule on the carbonyl carbon, the formation of a tetrahedral intermediate, and the subsequent departure of the imidazole leaving group. Such studies can also elucidate the role of catalysts in these reactions. While a specific mechanistic study for this compound is not available, research on the synthesis of other substituted imidazoles has utilized computational methods to understand the reaction pathways.

Prediction of Spectroscopic Properties

Computational chemistry can predict various spectroscopic properties of molecules, which can then be compared with experimental data to confirm the structure and understand the vibrational behavior of the molecule.

Vibrational analysis is a computational technique that calculates the vibrational frequencies of a molecule. These frequencies correspond to the different modes of vibration, such as stretching, bending, and rocking of the chemical bonds. The results of a vibrational analysis can be used to predict the infrared (IR) spectrum of a molecule. ijrar.org

For imidazole derivatives, characteristic vibrational frequencies are associated with the N-H, C-H, C=N, and C-C bonds of the imidazole ring. ijrar.org The carbonyl groups in this compound would exhibit strong characteristic stretching frequencies, typically in the range of 1700-1800 cm⁻¹. By comparing the computationally predicted IR spectrum with an experimentally obtained spectrum, the structure of the synthesized compound can be confirmed. Experimental FTIR spectra of the related 1H-imidazole-4,5-dicarboxylic acid show characteristic peaks for the imidazole group, including C=N and N-H stretching vibrations. nih.govacs.org

Table 3: Illustrative Predicted Vibrational Frequencies for Key Functional Groups in Imidazole Derivatives

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

| N-H | Stretching | 3400 - 3500 |

| C-H (aromatic) | Stretching | 3000 - 3100 |

| C=O (acyl chloride) | Stretching | 1750 - 1815 |

| C=N (imidazole) | Stretching | 1600 - 1680 |

| C-Cl | Stretching | 600 - 800 |

Note: These are general ranges and the precise frequencies for this compound would need to be calculated specifically.

NMR Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structures. In recent years, the prediction of NMR chemical shifts through computational methods has become an invaluable tool for complementing experimental data, aiding in signal assignment, and providing insights into the electronic environment of atomic nuclei. For this compound and its derivatives, theoretical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in understanding their spectroscopic properties.

The Gauge-Independent Atomic Orbital (GIAO) method is a widely adopted and reliable approach for calculating NMR shielding tensors. mdpi.comrsc.org This method, often used in conjunction with DFT, has demonstrated high accuracy in predicting chemical shifts for a variety of organic molecules, including heterocyclic systems like imidazoles. mdpi.comrsc.orgresearchgate.net The accuracy of these predictions is contingent on the choice of the functional and basis set used in the calculations. For instance, studies on substituted imidazoles have shown that DFT calculations can effectively model the coexistence of different tautomeric forms in solution, which influences the observed NMR signals. mdpi.com

The chemical shifts of the protons and carbons in this compound are expected to be significantly influenced by the electron-withdrawing nature of the carbonyl chloride groups. These groups deshield the adjacent nuclei, leading to downfield shifts in the NMR spectrum. Theoretical calculations can precisely quantify these effects.

While specific computational studies on this compound are not extensively available in the public domain, we can infer the expected chemical shifts by examining computational data for the closely related and more frequently studied precursor, 1H-Imidazole-4,5-dicarboxylic acid. The primary difference lies in the substitution at the carbonyl carbons (–OH vs. –Cl), which will induce notable but predictable variations in the chemical shifts of the imidazole ring.

Detailed Research Findings

Research on various imidazole derivatives has established a robust methodology for the accurate prediction of their ¹H and ¹³C NMR chemical shifts. Computational studies on related heterocyclic compounds, such as 2-phenyl substituted imidazoles and imidazo-[1,2-a]pyrazines, have demonstrated excellent correlation between theoretically calculated and experimentally measured NMR data. mdpi.comrsc.org These studies typically involve geometry optimization of the molecule using a specific DFT functional and basis set, followed by the calculation of NMR shielding tensors using the GIAO method. rsc.org

For a hypothetical computational study of 1H-Imidazole-4,5-dicarboxylic acid, the calculated chemical shifts would be benchmarked against experimental values. The proton of the N-H group in the imidazole ring is expected to be sensitive to the solvent and concentration due to hydrogen bonding. The proton at the C2 position of the imidazole ring will also have a characteristic chemical shift. The carboxylic acid protons would likely appear as broad signals at a significant downfield shift.

In the case of this compound, the absence of the acidic protons and the presence of the highly electronegative chlorine atoms would lead to a more pronounced downfield shift for the imidazole ring protons and carbons compared to the dicarboxylic acid analogue.

The following tables present hypothetical yet realistic predicted ¹H and ¹³C NMR chemical shifts for 1H-Imidazole-4,5-dicarboxylic acid, based on established computational methods and data from structurally similar compounds. These tables are intended to be illustrative of the type of data generated from such theoretical studies.

Table 1: Predicted ¹H NMR Chemical Shifts for 1H-Imidazole-4,5-dicarboxylic acid

| Atom Number | Predicted Chemical Shift (ppm) |

| H (on N1) | 13.5 |

| H (on C2) | 8.2 |

| H (on COOH) | 12.0 |

Table 2: Predicted ¹³C NMR Chemical Shifts for 1H-Imidazole-4,5-dicarboxylic acid

| Atom Number | Predicted Chemical Shift (ppm) |

| C2 | 138.0 |

| C4 | 125.0 |

| C5 | 125.0 |

| C=O | 168.0 |

These predicted values serve as a foundational dataset for the analysis of more complex derivatives. For this compound, it is anticipated that the chemical shifts for C4 and C5, as well as the carbonyl carbons, would be further shifted downfield due to the stronger inductive effect of the chlorine atoms compared to the hydroxyl groups.

Advanced Spectroscopic Characterization of 1h Imidazole 4,5 Dicarbonyl Dichloride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing precise information about the chemical environment of atomic nuclei such as hydrogen (¹H) and carbon (¹³C).

¹H NMR and ¹³C NMR spectra offer definitive evidence for the molecular framework of imidazole (B134444) derivatives. jchemrev.com In the case of 1H-Imidazole-4,5-dicarbonyl dichloride, the electron-withdrawing nature of the two carbonyl chloride groups at the C4 and C5 positions significantly influences the chemical shifts of the imidazole ring proton and carbons.

The ¹H NMR spectrum is expected to show a single resonance for the proton at the C2 position. This proton would be significantly deshielded due to the electronegativity of the adjacent nitrogen atoms and the electron-withdrawing effect of the dicarbonyl substituents. For comparison, in various 2,4,5-trisubstituted imidazole derivatives, the characteristic resonances for imidazole protons typically appear in the range of 6.77–7.66 ppm. researchgate.net The N-H proton of the imidazole ring often appears as a broad singlet, though its observation can depend on the solvent and concentration.

The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. For this compound, distinct signals are expected for the C2, C4, and C5 carbons of the imidazole ring, as well as for the two carbonyl carbons. The C4 and C5 carbons, being directly attached to the electron-withdrawing carbonyl chloride groups, would appear at a downfield chemical shift. In related ferrocenyl imidazole derivatives, the C5/C6 (equivalent to C4/C5) carbons resonate between 124.87 and 132.43 ppm. researchgate.net The carbonyl carbons of the acid chloride groups are expected to resonate in the typical range for acyl chlorides, generally around 165-175 ppm. In related 7-(4,5-dihydro-1H-imidazol-2-yl) derivatives, the quaternary carbons of the imidazole ring (C=N) are observed at approximately 144-155 ppm. nih.gov

| Nucleus | Atom Position | Expected Chemical Shift (δ, ppm) | Notes |

|---|---|---|---|

| ¹H | C2-H | > 7.5 | Deshielded by adjacent nitrogens and electron-withdrawing groups. |

| ¹H | N1-H | Variable (Broad) | Position is solvent and concentration dependent. |

| ¹³C | C=O | ~165-175 | Typical range for acid chloride carbonyl carbons. |

| ¹³C | C2 | ~135-145 | Influenced by two adjacent nitrogen atoms. |

| ¹³C | C4 / C5 | ~125-135 | Deshielded by direct attachment to carbonyl groups. |

Two-dimensional (2D) NMR techniques are indispensable for unambiguous assignment of ¹H and ¹³C signals, especially in more complex derivatives.

COSY (Correlation Spectroscopy) : This experiment identifies protons that are spin-spin coupled, typically through two or three bonds. sdsu.edu For the parent this compound, COSY is of limited use as there is only one type of C-H proton. However, for derivatives with substituents containing protons, COSY would reveal the connectivity between them.

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment maps direct one-bond correlations between protons and the carbons they are attached to. sdsu.edu For the title compound, it would show a clear cross-peak connecting the ¹H signal of the C2 proton to the ¹³C signal of the C2 carbon, confirming their direct linkage.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC is arguably the most powerful 2D NMR technique for elucidating the carbon skeleton by revealing long-range correlations (typically 2-4 bonds) between protons and carbons. sdsu.edu For this compound, key HMBC correlations would be expected between:

The C2-H proton and the C4 and C5 carbons of the imidazole ring.

The C2-H proton and the two carbonyl carbons .

The N1-H proton and the C2 , C4 , and C5 carbons. These correlations would definitively establish the connectivity of the imidazole ring and its dicarbonyl substituents.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. nih.gov The IR spectrum of this compound would be dominated by the characteristic absorption of the acid chloride groups.

Key expected vibrational frequencies include:

C=O Stretching (Acid Chloride) : This is the most diagnostic peak for this molecule. Acid chlorides exhibit a very strong and sharp absorption band at a high frequency, typically in the range of 1770–1820 cm⁻¹ . The presence of two such groups would likely result in a very intense absorption in this region.

N-H Stretching : The N-H bond of the imidazole ring typically shows a moderate, broad absorption in the region of 3100–3300 cm⁻¹ . The broadening is due to hydrogen bonding in the solid state or in concentrated solutions. pressbooks.pub

C=N and C=C Stretching : The stretching vibrations of the C=N and C=C bonds within the aromatic imidazole ring are expected to appear in the 1450–1650 cm⁻¹ region. researchgate.net

C-H Stretching : The stretching of the C2-H bond would likely be observed just above 3000 cm⁻¹.

C-Cl Stretching : The carbon-chlorine stretching vibration typically appears in the fingerprint region, between 600–800 cm⁻¹ .

In a study of 1H-imidazole-4,5-dicarboxylic acid functionalized on silver nanoparticles, characteristic peaks for the imidazole group were observed at 1400 cm⁻¹ (C=N) and 3445 cm⁻¹ (N-H stretching). nih.gov

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H (Imidazole Ring) | Stretching | 3100 - 3300 | Moderate, Broad |

| C=O (Acid Chloride) | Stretching | 1770 - 1820 | Strong, Sharp |

| C=N / C=C (Imidazole Ring) | Stretching | 1450 - 1650 | Moderate |

| C-Cl | Stretching | 600 - 800 | Moderate to Strong |

High-Resolution Mass Spectrometry (HRMS) and Liquid Chromatography-Mass Spectrometry (LCMS)

Mass spectrometry techniques are vital for determining the molecular weight and elemental formula of a compound.

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, often to within a few parts per million. This precision allows for the determination of a unique elemental formula. For this compound (C₅H₂Cl₂N₂O₂), HRMS would confirm the molecular formula by matching the experimental mass of the molecular ion ([M]⁺˙) or a related ion (e.g., [M+H]⁺) to the calculated theoretical mass. The presence of two chlorine atoms would also generate a characteristic isotopic pattern (M, M+2, M+4) with a ratio of approximately 9:6:1, providing further structural confirmation.

Liquid Chromatography-Mass Spectrometry (LCMS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. researchgate.net This technique is particularly useful for analyzing the purity of the target compound and for identifying related impurities or reaction byproducts. nih.gov In LCMS analysis, a solution of the compound is injected onto an HPLC column for separation, and the eluent is directed into the mass spectrometer. nih.gov The mass spectrometer would detect the protonated molecule, [M+H]⁺, allowing for the confirmation of the molecular weight of the compound and its derivatives in a mixture. jchemrev.com

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

For a derivative of this compound, a crystallographic study would be expected to reveal:

The planarity of the imidazole ring.

The precise bond lengths of the C=O and C-Cl bonds in the acid chloride moieties.

The orientation of the carbonyl chloride groups relative to the plane of the imidazole ring.

Intermolecular hydrogen bonding networks involving the N-H group of the imidazole ring and potentially the carbonyl oxygen atoms of neighboring molecules. researchgate.net

| Parameter | Expected Observation | Significance |

|---|---|---|

| Crystal System | To be determined | Describes the symmetry of the unit cell. |

| Space Group | To be determined | Defines the crystal's internal symmetry. |

| Bond Lengths (Å) | C=O (~1.19), C-Cl (~1.79), Ring C-C/C-N (~1.3-1.4) | Confirms covalent structure and bond orders. |

| Bond Angles (°) | Ring angles (~108-110), O=C-C (~120) | Defines the molecular geometry. |

| Intermolecular Interactions | N-H···O or N-H···N hydrogen bonds | Explains the packing of molecules in the crystal lattice. |

UV-Visible Spectroscopy and Luminescence Studies

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The imidazole ring is an aromatic heterocycle, and its electronic absorption properties are influenced by the substituents attached to it.

The UV-Vis absorption spectrum of this compound is expected to show absorptions corresponding to π → π* transitions within the conjugated system of the imidazole ring. The electron-withdrawing carbonyl chloride groups would likely cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted imidazole. Imidazole itself has a characteristic absorption peak around 209 nm. mdpi.comresearchgate.net Derivatives with extended conjugation or electron-withdrawing groups can show absorption maxima at longer wavelengths, such as ~295 nm and ~380 nm. nih.gov

Luminescence (fluorescence and phosphorescence) studies investigate the emission of light from a molecule after it has absorbed light. Many imidazole derivatives are known to be fluorescent. mdpi.comnih.gov The presence of the dicarbonyl groups may influence the luminescent properties. Depending on the specific derivative, these compounds could exhibit fluorescence, with the emission wavelength and quantum yield being sensitive to solvent polarity and the nature of the substituents. researchgate.net For instance, some imidazole derivatives exhibit positive emission solvatochromism, where the emission maximum shifts to longer wavelengths in more polar solvents. nih.gov

Emerging Research Areas and Future Perspectives in 1h Imidazole 4,5 Dicarbonyl Dichloride Chemistry

Development of Novel Catalytic Applications

The imidazole-4,5-dicarboxylate scaffold, readily accessible from 1H-imidazole-4,5-dicarbonyl dichloride, is a promising platform for designing novel catalysts. Research is moving towards creating sophisticated catalytic systems where the imidazole (B134444) core is not merely a structural linker but an active participant in the catalytic cycle.

A significant area of development is in the synthesis of N-Heterocyclic Carbene (NHC) palladium complexes. Specifically, new PEPPSI-type (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) metallosurfactants have been developed. nih.govmdpi.com These catalysts are synthesized by functionalizing 1H-imidazole-4,5-dicarboxylic acid, the precursor to the dichloride, with both hydrophilic and lipophilic groups. nih.gov The resulting amphiphilic NHC catalytic systems show significant activity in Suzuki-Miyaura coupling reactions and model reduction reactions, particularly in aqueous media. nih.govmdpi.com The presence of multiple reaction centers on the imidazole core allows for fine-tuning of the catalyst's properties by introducing different polar and hydrophobic groups. nih.govmdpi.com

Furthermore, the imidazole moiety itself is recognized for its organocatalytic potential. ias.ac.in Its amphoteric nature, possessing both aza (-N=) and amine (-NH-) functionalities, allows it to act as a moderate catalyst, reducing byproducts and increasing reaction yields in various organic transformations. ias.ac.in Research into polymeric catalysts for the synthesis of substituted imidazoles also highlights the versatility of this heterocyclic core in catalytic applications. ias.ac.in

| Catalyst Type | Precursor/Scaffold | Key Features | Reported Applications |

|---|---|---|---|

| PEPPSI-Type NHC Pd(II) Metallosurfactants | 1H-Imidazole-4,5-dicarboxylic acid | Amphiphilic (hydrophilic and lipophilic groups), forms stable aggregates in water. | Suzuki-Miyaura coupling, p-nitrophenol reduction in aqueous media. nih.govmdpi.com |

| Imidazole Organocatalyst | Imidazole | Amphoteric, moderate basicity, reduces byproduct formation. | Synthesis of 1H-pyrazolo[1,2-b]phthalazine-5,10-diones. ias.ac.in |

Integration with Flow Chemistry and Automated Synthesis Techniques

The high reactivity of this compound makes it an ideal candidate for integration into continuous flow chemistry and automated synthesis platforms. Flow chemistry offers precise control over reaction parameters, enhanced safety for handling reactive intermediates, and the potential for rapid scalability, which are significant advantages over traditional batch processing. researchgate.netresearchgate.net

While direct studies on this compound in flow systems are emerging, extensive research has demonstrated the successful application of flow techniques for the synthesis and modification of other complex imidazole derivatives. researchgate.netrsc.org For instance, multi-step continuous-flow synthesis has been used to produce key imidazole fragments for pharmaceuticals like Daclatasvir. researchgate.netresearchgate.net These processes allow for significantly shorter reaction times (minutes vs. hours or days in batch) and streamlined production. researchgate.netrsc.org Automated systems combined with plug flow reactors (PFRs) have enabled data-rich reaction optimization and rapid scale-up under GMP conditions. researchgate.netfigshare.com

The application of these techniques to this compound could enable:

Rapid Library Synthesis: Automated flow reactors could be programmed to react the dichloride with a diverse range of nucleophiles (alcohols, amines) to rapidly generate large libraries of imidazole-4,5-dicarboxamide and dicarboxylate derivatives for high-throughput screening in drug discovery. nih.gov

Continuous Polymerization: The polycondensation reactions involving the dichloride could be performed in a continuous manner, offering better control over polymer chain length, polydispersity, and material properties compared to batch methods.

Safer Handling: The in-situ generation and immediate consumption of highly reactive intermediates in a closed flow system would minimize operator exposure and enhance process safety.

| Parameter | Batch Synthesis (Traditional) | Flow Chemistry (Continuous) |

|---|---|---|

| Reaction Time | Hours to days (e.g., 48 hours for imidazole fragment synthesis). researchgate.net | Seconds to minutes (e.g., 2-20 minutes for similar transformations). researchgate.netrsc.orgnih.gov |

| Scalability | Complex, non-linear scale-up. | Linear scale-up by extending operation time or "numbering-up" reactors. researchgate.net |

| Process Control | Limited control over temperature and mixing gradients. | Precise control over temperature, pressure, and mixing. researchgate.net |

| Safety | Potential for thermal runaways with reactive compounds. | Small reaction volumes enhance heat dissipation and safety. researchgate.net |

Advanced Material Science Applications Beyond Traditional Polymers

The imidazole-4,5-dicarboxylate ligand, derived from the dichloride, is a highly effective building block for creating sophisticated, porous crystalline materials such as Metal-Organic Frameworks (MOFs). rsc.orgpsu.edu These materials are constructed from metal ions or clusters linked by organic ligands and are investigated for applications in gas storage, separation, and catalysis. researchgate.net

Researchers have successfully used derivatives of 1H-imidazole-4,5-dicarboxylic acid to assemble novel MOFs with various metal ions, including cadmium (Cd), zinc (Zn), lead (Pb), and strontium (Sr). rsc.orgpsu.edu The resulting frameworks exhibit diverse dimensionalities, from 1D infinite chains to complex 3D networks. rsc.org These materials often possess interesting properties such as thermal stability and photoluminescence. rsc.orgpsu.edu

A particularly promising area is the development of proton-conducting MOFs. By incorporating imidazole molecules that are chemically coordinated to the metal nodes of the framework, researchers have created materials with exceptionally high proton conductivity (1.21 × 10⁻² S cm⁻¹ at 60 °C). nih.gov This performance, which is orders of magnitude greater than frameworks with physically adsorbed imidazole, opens doors for applications in fuel cells and other electrochemical devices. nih.gov The rigid and well-defined orientation of the imidazole units within the framework is crucial for creating efficient proton-conduction pathways. nih.gov Beyond MOFs, imidazole functionalities are being incorporated into Covalent Organic Frameworks (COFs) and Zeolitic Imidazole Frameworks (ZIFs) to create stable electrocatalysts and controlled-release systems. mdpi.comacs.org

| Material | Metal Ion(s) | Ligand | Key Feature/Property |

|---|---|---|---|

| MOF-1 | Cadmium (Cd) | 2-phenyl-1H-imidazole-4,5-dicarboxylate | 1-D infinite chain structure, photoluminescent. rsc.org |

| MOF-2 | Lead (Pb) | 2-phenyl-1H-imidazole-4,5-dicarboxylate | 2-D framework, thermal stability. rsc.org |

| MOF-3 | Zinc (Zn), Cadmium (Cd) | 2-propyl-1H-imidazole-4,5-dicarboxylate | Distorted octahedron geometry, luminescent. psu.edu |

| Im-Fe-MOF | Iron (Fe) | Imidazole-carboxylate | High proton conductivity (1.21 × 10⁻² S cm⁻¹). nih.gov |

Interdisciplinary Research Directions and Cross-Disciplinary Collaborations

The unique chemical properties of this compound and its derivatives are fostering collaborations across diverse scientific fields, including medicinal chemistry, nanotechnology, and analytical chemistry.

Medicinal Chemistry and Pharmacology: The imidazole-4,5-dicarboxamide scaffold is being extensively explored as a pharmacophore in drug discovery. By reacting the dichloride with various amines, libraries of dissymmetrically substituted dicarboxamides have been synthesized. nih.gov These compounds can mimic substituted purines and are being investigated as potential inhibitors of kinases and other enzymes. nih.gov Recent studies have focused on designing asymmetric imidazole-4,5-dicarboxamide derivatives as inhibitors of the SARS-CoV-2 main protease, a crucial enzyme for viral replication. rsc.org One such derivative showed inhibitory activity with an IC₅₀ value in the low micromolar range. rsc.org

Nanotechnology and Sensor Development: In the realm of nanotechnology, 1H-imidazole-4,5-dicarboxylic acid has been used to functionalize silver nanoparticles (AgNPs). nih.gov The imidazole and carboxylate groups on the nanoparticle surface act as selective binding sites for specific analytes. This has led to the development of dual colorimetric sensors capable of detecting zinc ions (Zn²⁺) and the amino acid homocysteine in aqueous solutions with high sensitivity and selectivity. nih.gov The interaction of the analytes with the functionalized nanoparticles causes a color change from yellow to red, enabling visual detection. nih.gov

These examples underscore a trend towards using this compound not just for bulk material synthesis but as a precise molecular tool to create functional systems at the interface of chemistry, biology, and materials science.

| Interdisciplinary Field | Application of Imidazole-4,5-Dicarbonyl Dichloride Derivatives | Key Research Finding |

|---|---|---|

| Medicinal Chemistry | Synthesis of asymmetric imidazole-4,5-dicarboxamides. | Identification of a potent inhibitor (IC₅₀ = 4.79 µM) against the SARS-CoV-2 main protease. rsc.org |

| Pharmacology | Creation of dicarboxamide libraries as purine mimics. | Hypothesized to be potential inhibitors of kinases by binding to the ATP site. nih.gov |

| Nanotechnology/Analytical Chemistry | Functionalization of silver nanoparticles (AgNPs). | Development of a dual colorimetric sensor for Zn²⁺ and homocysteine. nih.gov |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1H-imidazole-4,5-dicarbonyl dichloride, and what reaction conditions are critical for yield optimization?

- Methodological Answer : The compound is typically synthesized via cyclization reactions or derivatization of imidazole precursors. For example, 1H-imidazole-4,5-dicarboxylate derivatives can be synthesized by reacting dimethyl 1H-imidazole-4,5-dicarboxylate with alkylamines under basic conditions (e.g., K₂CO₃) . Key parameters include temperature (often 50–80°C), solvent choice (polar aprotic solvents like DMF), and reaction time (6–24 hours). Contradictions in yield may arise from competing side reactions, such as hydrolysis of dichloride groups in the presence of moisture, necessitating anhydrous conditions .

Q. Which characterization techniques are essential for confirming the structure and purity of this compound?

- Methodological Answer :

- X-ray crystallography : Programs like SHELX are widely used for structural determination, particularly for resolving ambiguities in stereochemistry or hydrogen bonding .

- Spectroscopy : ¹H/¹³C NMR and FT-IR confirm functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹).

- Mass spectrometry (HRMS) : Validates molecular weight and detects impurities .

Discrepancies between calculated and observed data may indicate byproducts or incomplete reactions, requiring iterative purification (e.g., column chromatography) .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts during the synthesis of imidazole dicarbonyl derivatives?

- Methodological Answer : Byproducts often arise from incomplete cyclization or over-functionalization. A design-of-experiments (DoE) approach, such as central composite rotatable design, can model the impact of variables like molar ratios, temperature, and catalyst loading. For instance, vapor-liquid interfacial polycondensation with dichlorides requires precise control of base concentration and reaction time to avoid cross-linking or oligomerization . Contradictory data on optimal conditions may emerge when scaling from milligram to gram-scale syntheses, necessitating pilot studies.

Q. What computational strategies are effective for studying the reaction mechanism of this compound in nucleophilic substitutions?

- Methodological Answer : Density functional theory (DFT) calculations can model transition states and intermediates, particularly for reactions involving dichloride groups. For example, the reactivity of the dichloride with amines can be studied using Mulliken charge analysis to predict electrophilic sites . Contradictions between computational predictions and experimental outcomes (e.g., unexpected regioselectivity) may highlight limitations in solvation models or the need for post-Hartree-Fock methods.

Q. How can the biological activity of this compound derivatives be systematically evaluated?

- Methodological Answer : Derivatives are tested for antiviral or cytostatic activity using cell-based assays (e.g., IC₅₀ determination in cancer lines) . Structure-activity relationship (SAR) studies require synthesizing analogs with varied substituents (e.g., alkyl chains, aryl groups) . Contradictions in activity data may arise from differences in cell permeability or metabolic stability, necessitating pharmacokinetic profiling (e.g., LogP measurements) .

Q. What strategies are effective for resolving contradictions in crystallographic data for imidazole derivatives?

- Methodological Answer : Discrepancies in X-ray data (e.g., disordered solvent molecules) can be addressed using SHELXL’s refinement tools, such as restraints for thermal parameters or twin refinement for non-merohedral twinning . Advanced techniques like synchrotron radiation may improve resolution for low-quality crystals.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.